(+)-(18-Crown-6)-2,3,11,12-tetracarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds, such as monoamides of (R,R,R,R)-18-crown-6-2,3,11,12-tetracarboxylic acid, involves reactions with primary and secondary amines with the crown ether bis-anhydride. The process explores different conditions to achieve the desired product while maintaining the stereochemical integrity of the starting material (Cross & Fyles, 1997).

Molecular Structure Analysis

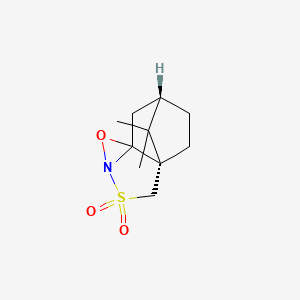

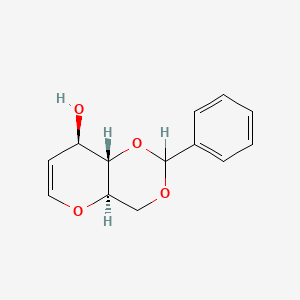

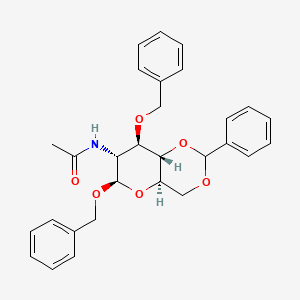

The molecular structure of (+)-(18-Crown-6)-2,3,11,12-tetracarboxamide and its complexes has been studied extensively. X-ray crystal analyses have revealed the structural scaffold responsible for the optical resolution of chiral amino acids. The studies show that the compound adopts a similar asymmetric ring conformation, which plays a crucial role in its ability to discriminate between different enantiomers of amino acids (Nagata et al., 2004).

Chemical Reactions and Properties

The compound acts as a chiral discriminating agent in NMR spectroscopy, particularly for amino acids and their derivatives. It forms complexes with these molecules, facilitating the enantiomeric discrimination in NMR spectra. Such discrimination is crucial for determining the enantiomeric purity and absolute configuration of various compounds (Wenzel & Thurston, 2000).

Physical Properties Analysis

The physical properties of (+)-(18-Crown-6)-2,3,11,12-tetracarboxamide, such as its ability to form complexes with various ions and molecules, underline its usefulness as a solvating and separating agent. The compound's flexibility and conformational changes upon complexation are key to its function in chiral discrimination and resolution processes.

Chemical Properties Analysis

The interaction of (+)-(18-Crown-6)-2,3,11,12-tetracarboxamide with amino acids and other compounds highlights its chemical properties. It shows high selectivity and efficiency in enantiomeric separation and discrimination, essential for analytical and synthetic applications in chemistry. The compound's ability to form stable complexes with specific configurations makes it a valuable tool for studying molecular interactions and mechanisms (Machida et al., 2003).

Applications De Recherche Scientifique

Crown Ethers and Their Applications

Crown ethers, a class of cyclic chemical compounds, are known for their ability to selectively bind certain ions, making them crucial in various scientific applications. Their unique structure allows them to encapsulate metal ions, facilitating ion transport and influencing ion selectivity and solubility. This property is essential for their use in phase transfer catalysis, where they enhance the reactivity of ions by transferring them between different phases.

Functionalization and Molecular Recognition

The direct functionalization of crown ethers, including methods for adding functional groups to pre-formed macrocyclic frameworks, opens new avenues for their utilization in supramolecular science and technology (Nicoli et al., 2021). Such modifications can introduce additional functionalities, enabling the crown ethers to perform multiple roles in complex systems.

Propriétés

IUPAC Name |

(2R,3R,11R,12S)-2-N,2-N,3-N,3-N,11-N,11-N,12-heptamethyl-1,4,7,10,13,16-hexaoxacyclooctadecane-2,3,11-tricarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H41N3O9/c1-16-17(20(26)23(2)3)32-13-9-30-11-15-34-19(22(28)25(6)7)18(21(27)24(4)5)33-14-10-29-8-12-31-16/h16-19H,8-15H2,1-7H3/t16-,17+,18+,19+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRYSSONMMLCWOV-WJFTUGDTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OCCOCCOC(C(OCCOCCO1)C(=O)N(C)C)C(=O)N(C)C)C(=O)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](OCCOCCO[C@H]([C@@H](OCCOCCO1)C(=O)N(C)C)C(=O)N(C)C)C(=O)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H41N3O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+)-(18-Crown-6)-2,3,11,12-tetracarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2S,3R,4R,5R,6R)-3-Acetamido-2-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-phenacyloxypropoxy]-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] benzoate](/img/structure/B1139986.png)